molecular formula C16H10Cl2O3 B2608503 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 70374-06-0

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B2608503
CAS No.: 70374-06-0
M. Wt: 321.2 g/mol
InChI Key: KCLBODQDAWQYPQ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H10Cl2O3 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Elucidation and Analysis

One study focused on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative synthesized from 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. This compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, revealing its crystallization in the triclinic system and highlighting significant intra and intermolecular hydrogen bonding interactions (Naveen et al., 2018).

Crystal Structures and Chalcone Derivatives

Another area of research includes the synthesis and crystal structure analysis of chalcone derivatives. These studies provide insights into the dihedral angles and molecular interactions within the crystal structures, contributing to the understanding of their potential applications in materials science and bioactive molecule development (Salian et al., 2018); (Jasinski et al., 2008).

Photophysical and Chemosensory Applications

Research has also been conducted on the multi-step synthesis and photophysical investigation of novel pyrazoline derivatives for fluorescent chemosensor applications. These studies demonstrate the compound's utility in detecting metal ions, such as Fe3+, showcasing its potential in sensor technology (Khan, 2020).

Computational Studies and Optical Properties

Computational studies on derivatives of this compound have explored their electronic, photophysical, and charge transfer properties . These studies predict good nonlinear optical behavior, supported by electrostatic potential map analyses and correlating well with experimental data (Panza et al., 2020).

Photoinitiator Applications for Polymerization

Additionally, the compound's derivative has been utilized as a photochemically masked one-component Type II photoinitiator for free radical polymerization, indicating its significant potential in polymer science and engineering (Kumbaraci et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one' involves the condensation of 3,4-dichlorobenzaldehyde with 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 3,4-dichlorobenzaldehyde in a suitable solvent (e.g. ethanol, methanol) and add a catalytic amount of base (e.g. NaOH, KOH).", "Step 2: Heat the mixture to reflux and stir for several hours until the aldehyde is completely dissolved.", "Step 3: Add 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one to the reaction mixture and continue stirring at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to precipitate the product.", "Step 5: Collect the product by filtration, wash with water, and dry under vacuum to obtain the desired compound." ] }

CAS No.

70374-06-0

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H10Cl2O3/c17-12-4-3-11(8-13(12)18)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2

InChI Key

KCLBODQDAWQYPQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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